molecular formula C16H13NO4S B2908690 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide CAS No. 1448073-06-0

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide

Cat. No.: B2908690
CAS No.: 1448073-06-0
M. Wt: 315.34
InChI Key: ZFHXOOSLJHBPAZ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a thiophene-2-carboxamide group

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of vegfr1 . This inhibition could potentially lead to a decrease in angiogenesis, thereby affecting the growth and proliferation of cells.

Biochemical Pathways

The compound’s interaction with its target could affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the formation of new blood vessels from pre-existing ones. Inhibition of VEGFR1 could disrupt this pathway, leading to reduced angiogenesis.

Result of Action

Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound could have potential antitumor effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide typically involves multiple steps One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a but-2-yn-1-yl groupReaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, and the use of protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alkane or alkene derivative .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide: This compound is unique due to its combination of a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a thiophene-2-carboxamide group.

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole structures but different functional groups.

    Thiophene derivatives: Compounds with thiophene rings but different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c18-16(15-4-3-9-22-15)17-7-1-2-8-19-12-5-6-13-14(10-12)21-11-20-13/h3-6,9-10H,7-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHXOOSLJHBPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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